Ashurbin Ashurbin
Brand Name: Vulcanchem
CAS No.: 61401-24-9
VCID: VC7101460
InChI: InChI=1S/C15H22O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9-,10+,11-,12-,13+,15-/m1/s1
SMILES: CC1C2CC3C(=C)C(CC(C3(CC2OC1=O)C)O)O
Molecular Formula: C15H22O4
Molecular Weight: 266.337

Ashurbin

CAS No.: 61401-24-9

Cat. No.: VC7101460

Molecular Formula: C15H22O4

Molecular Weight: 266.337

* For research use only. Not for human or veterinary use.

Ashurbin - 61401-24-9

Specification

CAS No. 61401-24-9
Molecular Formula C15H22O4
Molecular Weight 266.337
IUPAC Name (3aR,4aS,6R,8S,8aR,9aR)-6,8-dihydroxy-3,8a-dimethyl-5-methylidene-3a,4,4a,6,7,8,9,9a-octahydro-3H-benzo[f][1]benzofuran-2-one
Standard InChI InChI=1S/C15H22O4/c1-7-9-4-10-8(2)11(16)5-13(17)15(10,3)6-12(9)19-14(7)18/h7,9-13,16-17H,2,4-6H2,1,3H3/t7?,9-,10+,11-,12-,13+,15-/m1/s1
Standard InChI Key XTTCSJSJWINVKA-QIWJHPKASA-N
SMILES CC1C2CC3C(=C)C(CC(C3(CC2OC1=O)C)O)O

Introduction

Chemical Identification and Structural Properties

Ashurbin’s molecular formula (C₁₅H₂₂O₄) classifies it as an oxygenated terpenoid or a sesquiterpene derivative, given its 15-carbon backbone. Terpenoids are renowned for their diverse biological activities, including antimicrobial, anti-inflammatory, and antiparasitic effects . The compound’s exact structure remains unspecified in accessible sources, but its formula implies the presence of multiple functional groups—likely hydroxyl, ketone, or ester moieties—that contribute to its reactivity and solubility.

Table 1: Basic Chemical Properties of Ashurbin

PropertyValue
CAS Number61401-24-9
Molecular FormulaC₁₅H₂₂O₄
Molecular Weight266.337 g/mol
SupplierBioCat GmbH

The absence of detailed spectroscopic data (e.g., NMR, IR) or crystallographic studies limits further structural elucidation. Comparative analysis with structurally similar compounds, such as sesquiterpene lactones (e.g., parthenolide, C₁₅H₂₀O₃), suggests Ashurbin may share bioactivity profiles common to this class .

Synthesis and Natural Occurrence

Hypothetical Biosynthetic Pathway:

  • Isopentenyl Pyrophosphate (IPP) and Dimethylallyl Pyrophosphate (DMAPP) condensation forms farnesyl pyrophosphate (FPP), a sesquiterpene precursor.

  • Oxidative modifications (e.g., hydroxylation, cyclization) yield Ashurbin’s proposed structure.

Pharmacological and Biological Activities

While direct evidence for Ashurbin’s bioactivity is lacking, its structural analogs demonstrate significant therapeutic potential:

Antiparasitic Effects

Sesquiterpenes like parthenolide (from Tanacetum parthenium) exhibit potent antileishmanial activity by inducing apoptosis in Leishmania parasites . Similarly, dehydroleucodine disrupts Trypanosoma cruzi metabolism, suggesting Ashurbin may share comparable mechanisms.

Table 2: Bioactivity of Selected Terpenoids

CompoundSourceActivityTarget Organism
ParthenolideTanacetum partheniumAntileishmanialLeishmania donovani
DehydroleucodineArtemisia douglasianaTrypanocidalTrypanosoma cruzi
AmarogentinSwertia chirataTopoisomerase I inhibitionLeishmania donovani

Industrial and Agricultural Applications

BioCat GmbH markets Ashurbin as a biopesticide, aligning with trends in eco-friendly pest control . Sesquiterpenes like zaluzanin D exhibit fungicidal and insect-repellent properties, supporting Ashurbin’s potential utility in crop protection .

Mechanistic Insights:

  • Insect Antifeedant Activity: Terpenoids disrupt insect chemoreception, deterring herbivory.

  • Fungicidal Action: Oxidation of fungal cell membranes via reactive oxygen species (ROS) generation.

Research Gaps and Future Directions

The scarcity of peer-reviewed studies on Ashurbin underscores the need for:

  • Structural Elucidation: X-ray crystallography or advanced spectroscopy to resolve its configuration.

  • In Vitro and In Vivo Assays: Evaluation against parasites, cancer cells, and microbial pathogens.

  • Synthetic Optimization: Development of scalable synthesis routes for industrial applications.

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